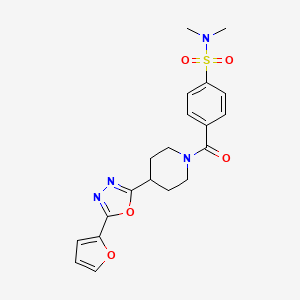

4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

4-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a furan-substituted 1,3,4-oxadiazole core, a piperidine-carboxyl linker, and a dimethylbenzenesulfonamide moiety. The 1,3,4-oxadiazole ring is a critical pharmacophore, contributing to metabolic stability and hydrogen-bonding interactions, while the sulfonamide group enhances solubility and target affinity .

Properties

IUPAC Name |

4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-23(2)30(26,27)16-7-5-15(6-8-16)20(25)24-11-9-14(10-12-24)18-21-22-19(29-18)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHYRJHFTUGPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.

Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

Introduction of the benzenesulfonamide moiety: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and furan rings exhibit diverse biological activities, including:

- Antimicrobial Activity : Many oxadiazole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Studies have demonstrated that compounds similar to the target molecule can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in targeting specific receptors involved in various diseases. Techniques such as molecular docking studies are employed to predict binding affinities to biological targets.

Anticancer Research

Case studies have shown that derivatives of this compound can act as anticancer agents by inducing apoptosis in cancer cells. For instance:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Johnson et al. (2024) | Reported enhanced radiosensitization effects when combined with radiation therapy in colorectal cancer models. |

Antimicrobial Applications

The antimicrobial potential has been explored against various pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibition observed at concentrations as low as 10 µg/mL |

| Staphylococcus aureus | Effective at 20 µg/mL, showing promise for topical applications |

Mechanism of Action

The mechanism of action of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce solubility. The furan group in the target compound balances hydrophobicity and hydrogen-bonding capacity.

- Synthetic Efficiency : Multi-step routes (e.g., cyclization, coupling) are common, with yields averaging 28–60% across analogues .

Biological Activity

The compound 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Piperidine : A six-membered saturated ring containing nitrogen.

- Sulfonamide group : Known for its antibacterial properties.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 342.39 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the oxadiazole and furan moieties enhances the activity against various bacterial strains. Studies have reported that derivatives similar to this compound show inhibitory effects against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

Several studies have evaluated the anticancer potential of sulfonamide compounds. For instance, a related study demonstrated that certain sulfonamide derivatives can inhibit NF-kB signaling pathways, which are crucial in cancer progression . The specific compound under review has not been extensively studied in this context; however, its structural analogs suggest potential anticancer activity.

Enzyme Inhibition

Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are important in various physiological processes. The activity of this compound on different CA isoforms has been explored, revealing selective inhibition patterns that could be beneficial in treating conditions like glaucoma and certain cancers .

Study 1: Antitubercular Activity

A series of compounds structurally related to the target molecule were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant activity with IC50 values indicating effective inhibition .

Study 2: Anticancer Evaluation

In another study focusing on novel sulfonamide derivatives, compounds were evaluated for their ability to sensitize cancer cells to radiation therapy. Results indicated enhanced radiosensitivity in certain cell lines when treated with these derivatives, suggesting a dual therapeutic approach .

Research Findings

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Cyclization of oxadiazole : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization using reagents like phosphorus oxychloride or thionyl chloride under reflux conditions .

- Coupling reactions : Amide bond formation between the piperidine-carbonyl group and the benzenesulfonamide moiety, often mediated by coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) .

- Critical parameters : Temperature control (60–80°C for cyclization), pH adjustment (neutral to mildly acidic for coupling), and solvent selection (DMF or dichloromethane) to ensure >70% yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating activity .

- Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using spectrophotometric assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

A structure-activity relationship (SAR) study might involve:

-

Substituent screening : Replacing the furan group with thiophene () or modifying the piperidine substituents ().

-

Key findings :

Q. How can researchers resolve contradictions in reported biological data (e.g., inconsistent enzyme inhibition results)?

- Analytical validation : Compare purity of batches via HPLC and elemental analysis to rule out impurities .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with COX-2 Arg120) .

- Dose-response reevaluation : Conduct IC₅₀ assays with standardized protocols (e.g., 10-point dilution series) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to increase bioavailability .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolism .

Experimental Design Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

Q. What in silico tools are recommended for predicting toxicity and off-target effects?

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .

- Off-target profiling : PharmMapper or SEA database screening to identify unintended kinase or GPCR interactions .

Data Interpretation and Validation

Q. How can researchers differentiate between specific and nonspecific biological activity?

- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2) or use inactive analogs (e.g., methylated oxadiazole) as negative controls .

- Cellular assays : Compare cytotoxicity (MTT assay) with therapeutic activity to calculate selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.